(E)-(5-phenyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine
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Overview
Description
(E)-(5-phenyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine is an organic compound characterized by its unique structure, which includes a thiadiazine ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(5-phenyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine typically involves the reaction of hydrazine derivatives with thiadiazine precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This typically includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-(5-phenyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(E)-(5-phenyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-(5-phenyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-(5-phenyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine: shares similarities with other thiadiazine derivatives and hydrazine compounds.
Trifluorotoluene: An organic compound with a similar aromatic structure but different functional groups and properties.
2-phenylethanol: Another aromatic compound with distinct chemical properties and applications.
Uniqueness
What sets this compound apart is its unique combination of a thiadiazine ring and a phenyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H10N4S |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
(E)-(5-phenyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine |
InChI |
InChI=1S/C9H10N4S/c10-11-9-13-12-8(6-14-9)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,13) |
InChI Key |
RXKPSGSMYDQNBV-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(=NN/C(=N\N)/S1)C2=CC=CC=C2 |
Canonical SMILES |
C1C(=NNC(=NN)S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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